
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. The RTK family is involved in various cellular processes, including cell growth, differentiation, and survival. The overexpression of RTKs has been linked to the development and progression of various types of cancer. FIIN-3 has shown promising results in inhibiting the activity of RTKs, making it a potential candidate for cancer therapy.
Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anti-tubercular Agents
A series of tetrahydropyrimidine–isatin hybrids, including derivatives of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide, were synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activity. These compounds exhibit a promising range of activities against various microbial strains, highlighting their potential as therapeutic agents in treating infections (Akhaja & Raval, 2012).
Synthesis of Spiro[furan-3,3′-indoline] Derivatives
Research has also focused on the efficient synthesis of functionalized spiro[furan-3,3′-indoline] derivatives, which are of interest due to their potential pharmacological properties. A study described a domino reaction of N-phenacylpyridinium bromides with isatinylidene acetoacetate, leading to these derivatives in an efficient manner, thereby opening new pathways for the development of novel compounds with therapeutic potential (Liu, Fang, & Yan, 2013).
Biobased Material Synthesis
In the materials science domain, derivatives of this compound have been explored for their utility in synthesizing biobased polyesters. Specifically, 2,5-bis(hydroxymethyl)furan, a compound related to the furan moiety of the target chemical, has been polymerized with various diacid ethyl esters to produce novel biobased furan polyesters. These materials have been characterized for their physical properties, showcasing the potential of furan derivatives in creating sustainable materials (Jiang et al., 2014).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Among these, certain compounds have shown significant inhibitory activity against cancer cell lines, underscoring the importance of these derivatives in developing new anticancer therapies. The structure-activity relationships (SARs) of these compounds have been established, providing valuable insights into the design of more effective anticancer agents (Zhuang et al., 2013).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)12-19(22)20-13-17(18-8-5-11-23-18)21-10-9-15-6-3-4-7-16(15)21/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORDFFKVJSPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

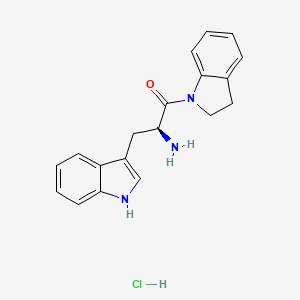
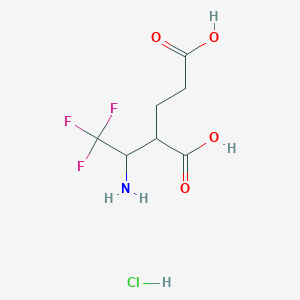

![(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2556886.png)
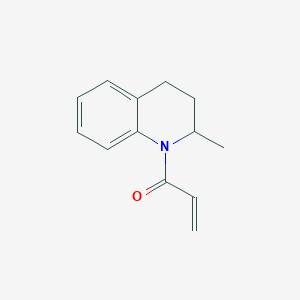

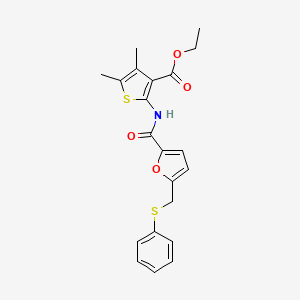
![5-propyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2556892.png)
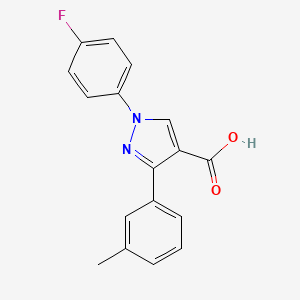
![N-(4-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2556895.png)


![3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2556901.png)
![3-Methoxy-1-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2556903.png)